1,1-Dimethyl-3-(prop-2-ynoxymethyl)thiourea
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Overview
Description
1,1-Dimethyl-3-(prop-2-ynoxymethyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science
Preparation Methods
The synthesis of 1,1-Dimethyl-3-(prop-2-ynoxymethyl)thiourea typically involves the reaction of appropriate amines with carbon disulfide in an aqueous medium . This method allows for the efficient production of both symmetrical and unsymmetrical substituted thiourea derivatives. Industrial production methods often involve the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide .
Chemical Reactions Analysis
1,1-Dimethyl-3-(prop-2-ynoxymethyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine, iodine, and zinc. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can yield disulfides, while reduction with zinc can revert disulfides back to thiols .
Scientific Research Applications
This compound has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a reagent in organic synthesis, facilitating the formation of various thiourea derivatives . In biology and medicine, thiourea derivatives have shown promise as antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial agents . Additionally, in the materials science field, thiourea-based polymers have been used to endow rubber with intrinsic self-healing properties .
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(prop-2-ynoxymethyl)thiourea involves its ability to form hydrogen bonds and dynamic covalent interactions . These interactions enhance the mechanical adaptability and resilience of materials, making them suitable for various applications. The compound’s molecular targets and pathways are primarily related to its sulfur-containing functional groups, which play a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
1,1-Dimethyl-3-(prop-2-ynoxymethyl)thiourea can be compared to other thiourea derivatives such as 1,3-Dimethyl-2-thiourea and 1,1’-(1,4-phenylene)bis(thiourea) . While these compounds share similar structural features, this compound stands out due to its unique prop-2-ynoxymethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and materials science.
Properties
CAS No. |
81066-26-4 |
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Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1,1-dimethyl-3-(prop-2-ynoxymethyl)thiourea |
InChI |
InChI=1S/C7H12N2OS/c1-4-5-10-6-8-7(11)9(2)3/h1H,5-6H2,2-3H3,(H,8,11) |
InChI Key |
VRHWUVHTBOMUBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)NCOCC#C |
Origin of Product |
United States |
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